molecular formula C27H39N3O4 B12794903 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine CAS No. 70776-37-3

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine

Cat. No.: B12794903
CAS No.: 70776-37-3
M. Wt: 469.6 g/mol
InChI Key: RYQHZELRJHDUNB-UHFFFAOYSA-N
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Description

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine is a complex organic compound with the molecular formula C27H39N3O4 and a molecular weight of 469.616 g/mol . This compound is characterized by the presence of oxirane (epoxide) groups and a piperazine moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine typically involves multiple steps, starting with the preparation of the oxirane groups. One common method involves the reaction of epichlorohydrin with phenolic compounds under basic conditions to form the oxirane rings

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the oxirane groups and to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine involves its interaction with various molecular targets. The oxirane groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The piperazine moiety can interact with receptors and ion channels, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((1-Methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane)
  • 2-Aminoethyl-1-piperazine polymer

Uniqueness

2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine is unique due to the presence of both oxirane and piperazine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

70776-37-3

Molecular Formula

C27H39N3O4

Molecular Weight

469.6 g/mol

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine

InChI

InChI=1S/C21H24O4.C6H15N3/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-1-4-9-5-2-8-3-6-9/h3-10,19-20H,11-14H2,1-2H3;8H,1-7H2

InChI Key

RYQHZELRJHDUNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C1CN(CCN1)CCN

Related CAS

70776-37-3

Origin of Product

United States

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